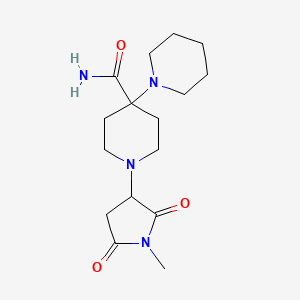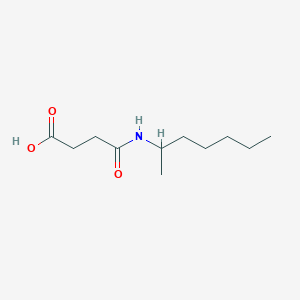
4-(Heptan-2-ylamino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Heptan-2-ylamino)-4-oxobutanoic acid is an organic compound with a complex structure that includes an amino group, a ketone group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptan-2-ylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of heptan-2-amine with succinic anhydride. The reaction proceeds as follows:
-
Step 1: Formation of the Amide Bond
Reactants: Heptan-2-amine and succinic anhydride
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Product: N-(Heptan-2-yl)succinimide
-
Step 2: Hydrolysis of the Imide
Reactants: N-(Heptan-2-yl)succinimide and water
Conditions: The hydrolysis is performed under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Heptan-2-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: this compound can be converted to 4-(Heptan-2-ylamino)-4-oxobutanedioic acid.
Reduction: The reduction of the ketone group yields 4-(Heptan-2-ylamino)-4-hydroxybutanoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the substituents used.
科学研究应用
4-(Heptan-2-ylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Heptan-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ketone and carboxylic acid groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 4-(Hexan-2-ylamino)-4-oxobutanoic acid
- 4-(Octan-2-ylamino)-4-oxobutanoic acid
- 4-(Nonan-2-ylamino)-4-oxobutanoic acid
Comparison
4-(Heptan-2-ylamino)-4-oxobutanoic acid is unique due to its specific heptan-2-yl substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl chain lengths, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
4-(heptan-2-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-9(2)12-10(13)7-8-11(14)15/h9H,3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI 键 |
GWBNUBOSHDCDIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
![2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile](/img/structure/B12444974.png)
![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)
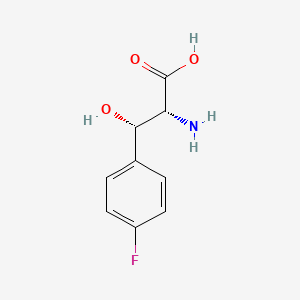
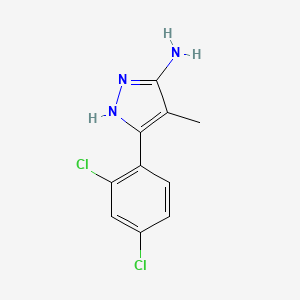
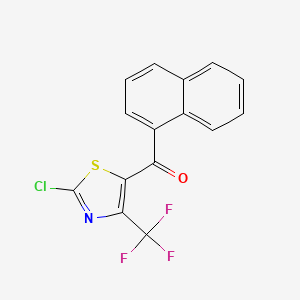
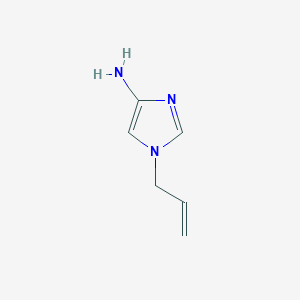
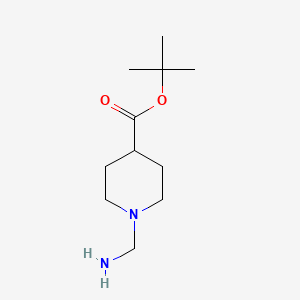
![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)

